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Compound of Interest

Compound Name: iP300w

Cat. No.: B3028336

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the p300/CBP inhibitor iP300w with other
commercially available alternatives. The included experimental data, summarized in a clear
tabular format, and detailed methodologies for key experiments are intended to assist
researchers in independently verifying the IC50 values and understanding the broader context
of p300/CBP inhibition.

Comparative Analysis of p300/CBP Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for
iP300w and a selection of alternative p300/CBP inhibitors. These values represent the
concentration of the inhibitor required to reduce the enzymatic activity of p300 or CBP by 50%
in various in vitro assays.
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. Reference(s
Inhibitor Target(s) IC50 (p300) IC50 (CBP) Assay Type |
iP300w p300/CBP 19 nM - - [1]
p300/CBP 18.8 nM
p300

33nM - HTRF [1]
(H3K9ac)
A-485 p300/CBP 9.8 nM 2.6 nM HAT Assay [2]
p300 60 nM - HAT Assay [2]
C646 p300 1.6 uM (IC50) - HAT Assay
p300 400 nM (Ki) - Cell-free [3]
GNE-272 EP300 0.03 uM 0.02 uM

Experimental Protocols for IC50 Determination

Accurate determination of IC50 values is crucial for the comparative assessment of enzyme
inhibitors. Below are detailed methodologies for common assays used to quantify the activity of
p300/CBP histone acetyltransferases (HATS).

Homogeneous Time-Resolved Fluorescence (HTRF)
Assay for Histone Acetylation

This assay is a common method for measuring the acetylation of a specific histone residue.

Principle: The HTRF assay is based on the fluorescence resonance energy transfer (FRET)
between a donor fluorophore (typically Europium cryptate) and an acceptor fluorophore (like
XL665 or d2). In this context, a biotinylated histone peptide substrate is used. Upon acetylation
by p300/CBP, an antibody specific to the acetylated lysine residue, labeled with the donor
fluorophore, binds to the peptide. Streptavidin conjugated to the acceptor fluorophore then
binds to the biotinylated peptide, bringing the donor and acceptor into close proximity.
Excitation of the donor results in energy transfer to the acceptor, which then emits light at a
specific wavelength. The intensity of the acceptor signal is proportional to the level of histone
acetylation.
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HTRF Assay Workflow

Detailed Steps:

o Reagent Preparation: Prepare solutions of the biotinylated histone H3 peptide substrate,
recombinant p300 or CBP enzyme, Acetyl-CoA, and the test inhibitor (iP300w or
alternatives) at various concentrations in the assay buffer.

e Enzymatic Reaction: In a 384-well plate, add the histone peptide, p300/CBP enzyme, and
the test inhibitor. Initiate the reaction by adding Acetyl-CoA. Incubate the plate at room
temperature for a defined period (e.g., 60 minutes).

» Detection: Stop the enzymatic reaction and add the HTRF detection reagents, which include
the Europium cryptate-labeled anti-acetyl-lysine antibody and streptavidin-XL665.

 Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to
allow for the binding of the detection reagents.

» Signal Reading: Read the plate on an HTRF-compatible microplate reader, measuring the
emission at both the donor and acceptor wavelengths.

o Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) and plot it against
the inhibitor concentration. The IC50 value is determined by fitting the data to a four-
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parameter logistic curve.

AlphaLISA (Amplified Luminescent Proximity
Homogeneous Assay)

Principle: The AlphaLISA technology is a bead-based immunoassay that does not require
washing steps. For a p300/CBP HAT assay, a biotinylated histone peptide substrate is captured
by streptavidin-coated Donor beads. An antibody specific to the acetylated lysine residue is
used, which is recognized by an anti-species-specific antibody conjugated to Acceptor beads.
When the histone peptide is acetylated by p300/CBP, the Donor and Acceptor beads are
brought into close proximity. Upon excitation at 680 nm, the Donor beads release singlet
oxygen, which travels to the nearby Acceptor beads, triggering a chemiluminescent signal at
615 nm. The intensity of this signal is proportional to the level of histone acetylation.

Workflow:

Click to download full resolution via product page

AlphaLISA Assay Workflow

Detailed Steps:

e Enzymatic Reaction: Similar to the HTRF assay, combine the biotinylated histone peptide,
p300/CBP enzyme, Acetyl-CoA, and varying concentrations of the inhibitor in a 384-well
plate and incubate.
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» Addition of Acceptor Beads and Antibody: Add the AlphaLISA Acceptor beads conjugated
with the anti-species antibody and the primary antibody specific for the acetylated histone.
Incubate to allow for binding.

» Addition of Donor Beads: Add the Streptavidin-coated Donor beads. Incubate in the dark to
allow the beads to come into proximity.

o Signal Reading: Read the plate on a microplate reader capable of AlphaLISA detection.

» Data Analysis: The luminescent signal is plotted against the inhibitor concentration to
determine the IC50 value.

p300/CBP Signaling Pathway

The p300/CBP proteins are crucial transcriptional co-activators that play a central role in
regulating gene expression. Their primary mechanism of action involves their intrinsic histone
acetyltransferase (HAT) activity.

Mechanism of Action:

e Recruitment: p300/CBP are recruited to specific gene promoters and enhancers by DNA-
binding transcription factors.

o Histone Acetylation: Once recruited, the HAT domain of p300/CBP catalyzes the transfer of
an acetyl group from acetyl-CoA to the lysine residues on the N-terminal tails of histone
proteins (primarily H3 and H4).

o Chromatin Remodeling: The acetylation of histones neutralizes their positive charge, which
weakens the interaction between the histones and the negatively charged DNA. This leads to
a more relaxed chromatin structure, often referred to as "euchromatin.”

o Transcriptional Activation: The open chromatin conformation allows the transcriptional
machinery, including RNA polymerase Il and other transcription factors, to access the DNA
and initiate gene transcription.

Inhibitors like iP300w block the HAT activity of p300/CBP, thereby preventing histone
acetylation. This leads to the maintenance of a condensed chromatin state (heterochromatin),
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which represses the transcription of target genes.
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p300/CBP-mediated Transcriptional Activation

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028336?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

